

Dezinamide: A Technical Overview of its Chemical Structure, Properties, and Antiepileptic Potential

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Compound of Interest

Compound Name: *Dezinamide*

Cat. No.: *B1670361*

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Introduction

Dezinamide, also known by its developmental codes AHR-11748 and ADD94057, is an investigational antiepileptic drug (AED) that has shown promise in the treatment of partial-onset seizures. Its mechanism of action involves the modulation of voltage-gated sodium channels, a key target in the control of neuronal excitability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological characteristics of **Dezinamide**, intended to support further research and development efforts in the field of neurology.

Chemical Structure and Physicochemical Properties

Dezinamide is chemically described as 3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarboxamide. [1] Its molecular structure features a central azetidine ring linked to a trifluoromethylphenoxy group and a carboxamide moiety.

Table 1: Chemical Identifiers of **Dezinamide**

Identifier	Value
IUPAC Name	3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide[1]
Synonyms	AHR-11748, AN-051, ADD94057[1]
CAS Number	91077-32-6[1]
Molecular Formula	C11H11F3N2O2[1]
Molecular Weight	260.21 g/mol
Canonical SMILES	<chem>C1C(CN1C(=O)N)OC2=CC=CC(=C2)C(F)(F)F</chem>

A comprehensive understanding of the physicochemical properties of a drug candidate is crucial for formulation development and predicting its pharmacokinetic behavior. The following table summarizes key computed and, where available, experimental physicochemical data for **Dezinamide**.

Table 2: Physicochemical Properties of **Dezinamide**

Property	Value	Source
Melting Point	Data not available	
Aqueous Solubility	Data not available	
pKa	Data not available	
LogP (calculated)	1.5	PubChem
Topological Polar Surface Area	55.6 Å ²	PubChem

Synthesis of Dezinamide

A detailed method for the synthesis of 3-[3-(Trifluoromethyl)phenoxy]-1-azetidinecarboxamide has been described. The synthesis involves the reaction of 3-(3-trifluoromethylphenoxy)azetidine with nitrourea in a suitable solvent. While a detailed, step-by-

step protocol from a peer-reviewed publication is not readily available in the public domain, a general synthetic scheme can be inferred from available chemical literature.

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of **Dezinamide** is the modulation of voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in neurons. By binding to VGSCs, **Dezinamide** is thought to stabilize the inactivated state of the channel, thereby reducing the sustained high-frequency firing of neurons that is characteristic of epileptic seizures. The specific subtype selectivity of **Dezinamide** for the various Nav channels (e.g., Nav1.1, Nav1.2, Nav1.6) has not been extensively reported in publicly available literature and represents an area for further investigation.

Preclinical Pharmacokinetics (ADME)

Detailed preclinical pharmacokinetic data for **Dezinamide**, including absorption, distribution, metabolism, and excretion (ADME) parameters in animal models such as rats and dogs, are not extensively published. Such data is critical for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.

Clinical Efficacy and Safety

Dezinamide has been evaluated in a clinical trial for the treatment of medically intractable partial-onset seizures. A double-blind, placebo-controlled trial utilizing an n-of-1 (single-patient) design demonstrated statistically significant seizure reduction with **Dezinamide** treatment. The median seizure frequency decreased by 37.9%, and 40% of patients experienced a greater than 50% reduction in seizures compared to placebo. The most commonly reported adverse effects were fatigue, light-headedness, and abnormal gait.

Experimental Protocols

Synthesis of 3-[3-(Trifluoromethyl)phenoxy]-1-azetidinecarboxamide

Objective: To synthesize **Dezinamide**.

Materials:

- 3-(3-trifluoromethylphenoxy)azetidine
- Nitrourea
- Appropriate solvent (e.g., Toluene)
- Standard laboratory glassware and equipment for organic synthesis

Procedure:

- Dissolve 3-(3-trifluoromethylphenoxy)azetidine in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.
- Add nitrourea to the solution. The stoichiometry of the reactants should be carefully controlled.
- The reaction mixture is then typically stirred at a specific temperature for a set duration to ensure completion of the reaction. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve filtration, extraction, and washing steps.
- The crude product is then purified, for example, by recrystallization or column chromatography, to yield pure 3-[3-(Trifluoromethyl)phenoxy]-1-azetidinecarboxamide.
- The final product should be characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.

Whole-Cell Patch-Clamp Electrophysiology for Assessing Dezinamide's Effect on Voltage-Gated Sodium Channels

Objective: To characterize the inhibitory effect of **Dezinamide** on voltage-gated sodium currents in a neuronal cell line.

Materials:

- Neuronal cell line expressing voltage-gated sodium channels (e.g., HEK-293 cells stably transfected with a specific Nav subtype)
- **Dezinamide** stock solution
- External (extracellular) recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4)
- Internal (intracellular) pipette solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.2)
- Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system

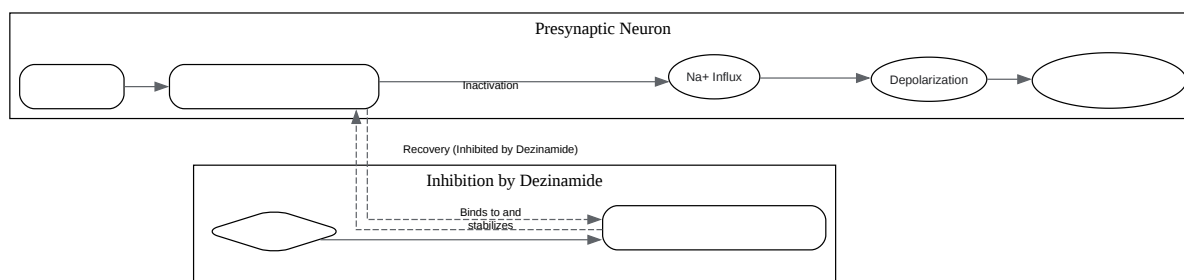
Procedure:

- Culture the neuronal cells on glass coverslips.
- Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
- Fabricate micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
- Under visual guidance, approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
- Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential where sodium channels are in a closed state (e.g., -100 mV).
- Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents and record the baseline currents.

- Perfuse the recording chamber with the external solution containing a known concentration of **Dezinamide**.
- After a sufficient incubation period, repeat the voltage-step protocol to record sodium currents in the presence of the compound.
- To assess use-dependent block, apply a train of depolarizing pulses at a physiological frequency (e.g., 10 Hz) both before and after **Dezinamide** application.
- Wash out the compound by perfusing with the drug-free external solution and record the recovery of the sodium currents.
- Analyze the data to determine the effect of **Dezinamide** on peak sodium current amplitude, voltage-dependence of activation and inactivation, and use-dependent block.

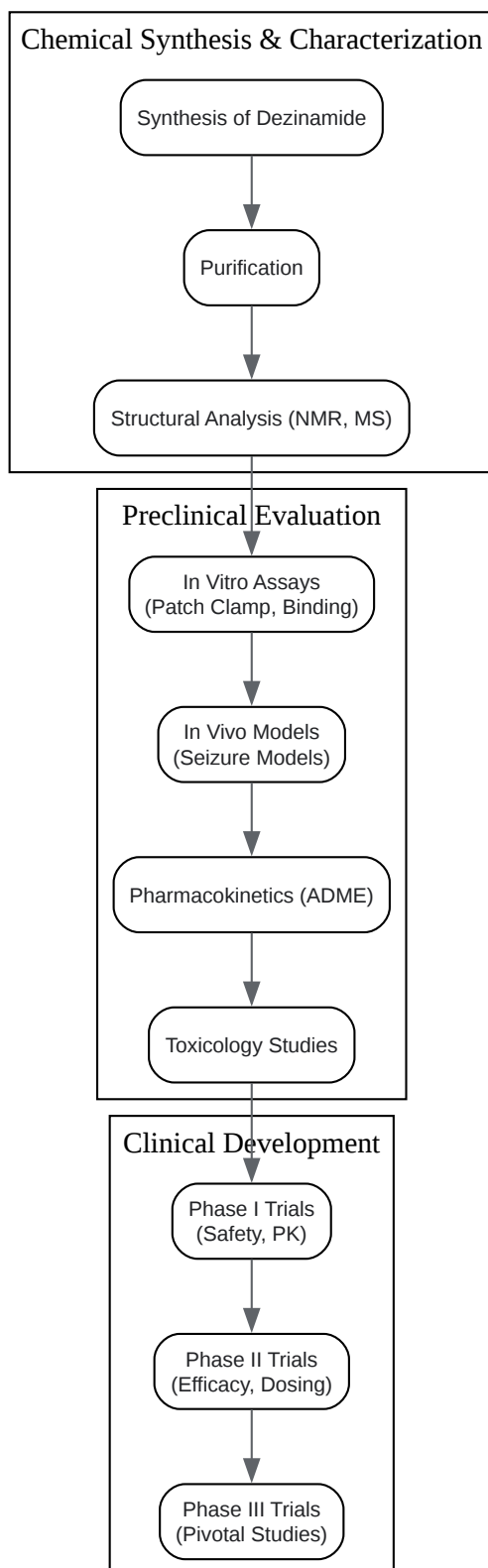
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action of **Dezinamide** and a typical experimental workflow for its evaluation.



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Caption: Proposed mechanism of **Dezinamide** action on voltage-gated sodium channels.



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References

- 1. Inhibitory and excitatory synaptic neuroadaptations in the diazepam tolerant brain - PMC [pmc.ncbi.nlm.nih.gov]
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